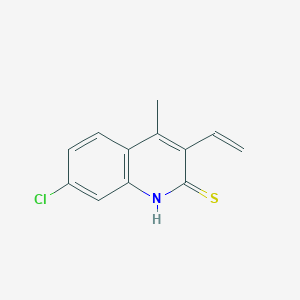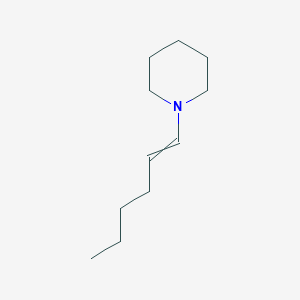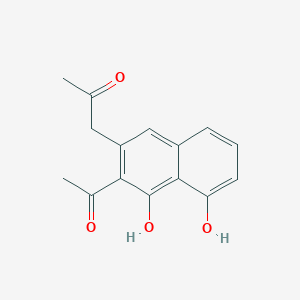
1-(3-Acetyl-4,5-dihydroxynaphthalen-2-yl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Acetyl-4,5-dihydroxynaphthalen-2-yl)propan-2-one is an organic compound with a complex structure that includes both hydroxyl and ketone functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Acetyl-4,5-dihydroxynaphthalen-2-yl)propan-2-one typically involves multi-step organic reactions. One common method includes the acetylation of 4,5-dihydroxynaphthalene followed by a Friedel-Crafts acylation reaction to introduce the propan-2-one group. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Acetyl-4,5-dihydroxynaphthalen-2-yl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
1-(3-Acetyl-4,5-dihydroxynaphthalen-2-yl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 1-(3-Acetyl-4,5-dihydroxynaphthalen-2-yl)propan-2-one involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the ketone group can act as an electrophilic center. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Acetyl-4-hydroxynaphthalen-2-yl)propan-2-one
- 1-(3-Acetyl-5-hydroxynaphthalen-2-yl)propan-2-one
- 1-(3-Acetyl-4,5-dimethoxynaphthalen-2-yl)propan-2-one
Uniqueness
1-(3-Acetyl-4,5-dihydroxynaphthalen-2-yl)propan-2-one is unique due to the presence of two hydroxyl groups on the naphthalene ring, which can significantly influence its chemical reactivity and biological activity. This compound’s specific arrangement of functional groups allows for unique interactions and applications compared to its analogs .
Propriétés
Numéro CAS |
60714-54-7 |
|---|---|
Formule moléculaire |
C15H14O4 |
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
1-(3-acetyl-4,5-dihydroxynaphthalen-2-yl)propan-2-one |
InChI |
InChI=1S/C15H14O4/c1-8(16)6-11-7-10-4-3-5-12(18)14(10)15(19)13(11)9(2)17/h3-5,7,18-19H,6H2,1-2H3 |
Clé InChI |
SGSNFWBUTGZVOW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C(=C2C(=C1)C=CC=C2O)O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B14622427.png)
![5-[(4-Methoxyphenyl)methyl]-2-methylpyridine](/img/structure/B14622430.png)
![1-[3-(Trimethylsilyl)propyl]pyrrolidine](/img/structure/B14622435.png)
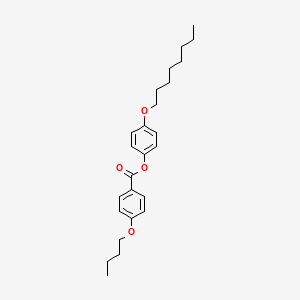
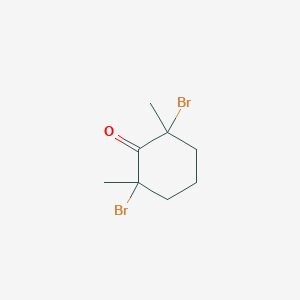
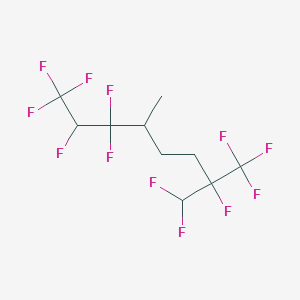
![Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N'-hydroxy-](/img/structure/B14622458.png)
![3,3'-[(E)-Diazenediyl]bis(3-methylbutanoic acid)](/img/structure/B14622469.png)
![5,6-Bis[4-(methanesulfinyl)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine](/img/structure/B14622475.png)
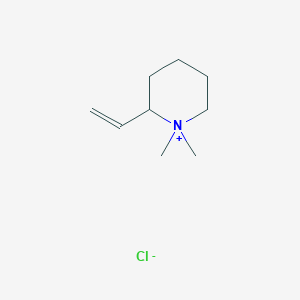
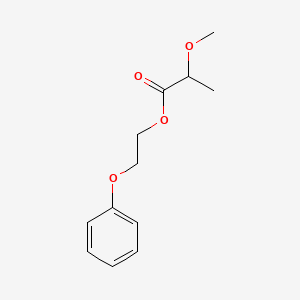
![2-[(Propan-2-yl)oxy]phenyl propylcarbamate](/img/structure/B14622487.png)
